molecular formula C11H12O3S B2816830 8-Methoxythiochromane-3-carboxylic acid CAS No. 100746-85-8

8-Methoxythiochromane-3-carboxylic acid

Cat. No.: B2816830
CAS No.: 100746-85-8
M. Wt: 224.27
InChI Key: UCLKKLUJRBIKDA-UHFFFAOYSA-N
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Description

8-Methoxythiochromane-3-carboxylic acid is a thiochroman derivative with the molecular formula C11H12O3S and a molecular weight of 224.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxythiochromane-3-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then subjected to further reactions to yield the desired thiochroman derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxythiochromane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-Methoxythiochromane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anticancer activity.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxythiochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to target caspase-3/7 and β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

    8-Methoxycoumarin-3-carboxylic acid: A related compound with similar structural features but different functional groups.

    Thiochroman-4-one: Another thiochroman derivative with distinct chemical properties.

Uniqueness: 8-Methoxythiochromane-3-carboxylic acid stands out due to its unique combination of a thiochroman ring and a carboxylic acid group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLKKLUJRBIKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture 22.5 g of α-(o-methoxyphenylthiomethyl)-acrylic acid, 2.53 g of triethylamine and 200 ml of o-dichlorobenzene is heated for 12 hours at 195°. After dilution with ether the products are extracted with sodium bicarbonate solution. Acidification of the basic extracts affords 8-methoxy-3,4-dihydro-2H-[1]-benzothiopyran-3-carboxylic acid, m.p. 138°-144°.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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